molecular formula C9H9F4N B13947416 N-ethyl-4-fluoro-N-(trifluoromethyl)aniline

N-ethyl-4-fluoro-N-(trifluoromethyl)aniline

Cat. No.: B13947416
M. Wt: 207.17 g/mol
InChI Key: AWBCXVAQHQGODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-fluoro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of N-ethyl-4-fluoro-N-(trifluoromethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-fluoro-N-(trifluoromethyl)nitrobenzene, while reduction may produce N-ethyl-4-fluoro-N-(trifluoromethyl)amine .

Scientific Research Applications

N-ethyl-4-fluoro-N-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-fluoro-N-(trifluoromethyl)aniline
  • N-ethyl-2-nitro-4-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline

Uniqueness

N-ethyl-4-fluoro-N-(trifluoromethyl)aniline is unique due to the combination of its ethyl, fluoro, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

N-ethyl-4-fluoro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-2-14(9(11,12)13)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3

InChI Key

AWBCXVAQHQGODQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.